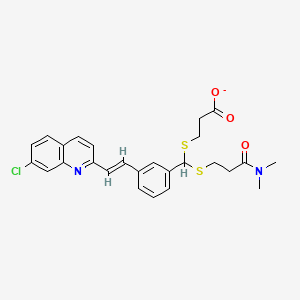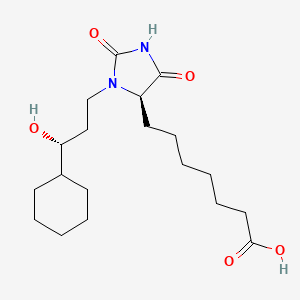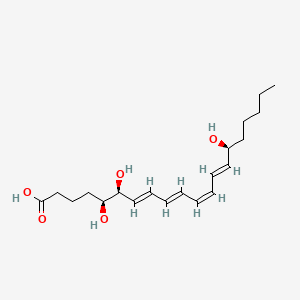
sodium (E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-(dimethylamino)-3-oxopropylthio)methylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
L-660771 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
L-660771 is extensively utilized in scientific research due to its ability to inhibit leukotriene D4 activity. Its applications include:
Chemistry: Used to study the inhibition of leukotriene receptors and the effects on various chemical pathways.
Biology: Employed in research focused on cellular responses to leukotriene inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions involving leukotriene-mediated pathways, such as asthma and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene receptors.
Mecanismo De Acción
L-660771 exerts its effects by selectively inhibiting the binding of leukotriene D4 to CysLT1 receptors. This inhibition prevents the activation of leukotriene-mediated pathways, which are involved in various inflammatory and allergic responses. The compound also demonstrates inhibitory characteristics of multidrug resistance protein-1 (MDR-1) mediated transport, affecting the efflux of certain drugs and compounds from cells .
Comparación Con Compuestos Similares
L-660771 is unique in its selective inhibition of leukotriene D4 binding to CysLT1 receptors. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar applications in asthma treatment.
Pranlukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
L-660771 stands out due to its specific inhibition of both leukotriene receptors and multidrug resistance protein-1 mediated transport .
Propiedades
Fórmula molecular |
C26H26ClN2O3S2- |
|---|---|
Peso molecular |
514.1 g/mol |
Nombre IUPAC |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/p-1/b10-6+ |
Clave InChI |
AXUZQJFHDNNPFG-UXBLZVDNSA-M |
SMILES isomérico |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |
SMILES canónico |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B10768185.png)


![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)

![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B10768242.png)
![alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate]](/img/structure/B10768248.png)
![(E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768264.png)
![methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10768270.png)
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)